ent-Ezetimibe

Stereochemistry Chiral Purity Structural Elucidation

The RRS-enantiomer of Ezetimibe is a critical process impurity requiring stringent analytical control during API manufacturing and regulatory filing. Without a well-characterized reference standard, laboratories face uncertainty in chromatographic peak identification and quantification, risking non-compliance with ICH Q3A guidelines. This product resolves those challenges: • Definitive identity confirmation by MS, NMR, and CoA for unambiguous retention time marking in HPLC/UPLC methods. • High purity (≥98%) ensures reliable system suitability testing and linearity validation for the RRS-enantiomer impurity. • Ships ambient from BenchChem; ready-to-use in method development, ANDA CMC packages, and chiral stationary phase optimization per Chiralpak IC protocols.

Molecular Formula C24H21F2NO3
Molecular Weight 409.4 g/mol
CAS No. 1376614-99-1
Cat. No. B586162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Ezetimibe
CAS1376614-99-1
Synonyms(3S,4R)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; 
Molecular FormulaC24H21F2NO3
Molecular Weight409.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m0/s1
InChIKeyOLNTVTPDXPETLC-ZRBLBEILSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Ezetimibe Overview


ent-Ezetimibe (CAS 1376614-99-1), also known as ent-SCH 58235, is the RRS-enantiomer of the drug Ezetimibe [1]. Ezetimibe is a clinically established cholesterol absorption inhibitor that acts by blocking the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine . As the RRS-enantiomer, ent-Ezetimibe differs in its three-dimensional configuration at specific chiral centers from the active pharmaceutical ingredient [1]. This stereoisomer is primarily recognized as an impurity or metabolite of Ezetimibe and is not used as a therapeutic agent .

Identity RRS-enantiomer impurity standard for Ezetimibe
Workflow Chiral HPLC method development, impurity profiling
Selection Defined chiral configuration, documented purity data

ent-Ezetimibe Differentiation


While Ezetimibe is the therapeutically active agent, its stereoisomers, including the RRS-enantiomer (ent-Ezetimibe) and the RSR-enantiomer, exhibit distinct chiral configurations that preclude simple substitution . These stereoisomers are not interchangeable in a pharmacological context, as they can act as process-related impurities in the synthesis of Ezetimibe and require rigorous analytical control . Furthermore, ent-Ezetimibe's specific stereochemistry dictates its behavior in analytical separations and its role as a critical reference standard, distinguishing it from other Ezetimibe-related compounds and requiring its specific procurement for method development and quality control (QC) applications .

Target compound ent-Ezetimibe (RRS)
May not substitute Ezetimibe API (SSS) – different chiral centers; distinct pharmacological profile
Target compound ent-Ezetimibe (RRS)
May not substitute RSR-enantiomer – differing stereochemistry alters chromatographic retention and impurity marker specificity
Target compound ent-Ezetimibe as reference standard
May not substitute Non-chiral purity standards – may not provide stereospecific discrimination required for chiral impurity quantitation

ent-Ezetimibe Evidence Guide


Stereochemical Configuration

ent-Ezetimibe (CAS 1376614-99-1) possesses a well-defined and unique three-dimensional configuration. Its stereochemistry is precisely defined by the IUPAC name and chiral descriptors, which is critical for distinguishing it from the active pharmaceutical ingredient (Ezetimibe) and other related stereoisomers . The compound is specifically the RRS-enantiomer, also described as the (3'R, 3S, 4R)- or (3S, 4R, 3'R)-stereoisomer [1].

Stereochemical Identity
Class-level
(3'R, 3S, 4R) – RRS configuration
Defines stereochemical basis for analytical separation from API
IUPAC designation; structural elucidation by NMR/X-ray
Stereochemistry Chiral Purity Structural Elucidation

Purity Specifications

Suppliers report high purity specifications for ent-Ezetimibe (CAS 1376614-99-1), which are crucial for its use as an analytical reference material [1] . While a single official pharmacopoeial standard may not exist, vendors provide purity values determined by methods like HPLC, with typical specifications being >95% or ≥98% , and specific batches reported at 99.57% [1].

Reported Purity
Lot attribute
99.57% (batch)
Supports reliable impurity quantitation as reference standard
HPLC-determined purity; batch-specific report
Analytical Chemistry Quality Control Reference Standard

Specific Impurity Marker

ent-Ezetimibe (CAS 1376614-99-1) is specifically identified and validated as an analytical target in the quality control of Ezetimibe. A study focusing on the HPLC-based separation of Ezetimibe stereoisomers developed and validated a method specifically for the quantitative determination of the (RRS)-ezetimibe impurity in bulk drug [1]. The study optimized chiral separation using a Chiralpak IC column, demonstrating the method's suitability and accuracy for this purpose [1].

Impurity Marker Method
Method context
Validated HPLC on Chiralpak IC; selectivity, linearity, precision confirmed
Enables specific quantitation of RRS-impurity in presence of Ezetimibe
Normal phase conditions; method suitable for QC
Method Validation Chiral Separation Pharmaceutical Analysis

Regulatory Recognition

The identity of ent-Ezetimibe (CAS 1376614-99-1) is formally recognized within a regulatory context. It is specified as the (3S,4R)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one "according to USP" [1]. Furthermore, it is described as compliant with regulatory guidelines and is supplied with detailed characterization data for use in Abbreviated New Drug Applications (ANDAs) and commercial production .

USP Designation
Specification review
Specified according to USP as (3S,4R)-1-(4-fluorophenyl)-... azetidin-2-one
Supports regulatory documentation for ANDA submissions
Supplier provides CoA and characterization data package
Regulatory Compliance Pharmacopoeial Standards Analytical Reference Materials

ent-Ezetimibe Applications


Impurity Profiling Method Development

Procure ent-Ezetimibe (CAS 1376614-99-1) as a primary reference standard for the development, optimization, and validation of quantitative analytical methods (e.g., HPLC, UPLC) to detect and quantify the RRS-enantiomer impurity in Ezetimibe active pharmaceutical ingredient (API) and finished dosage forms [1]. This application is critical for meeting regulatory requirements for purity and safety.

QC Release Testing

Utilize a high-purity batch of ent-Ezetimibe (CAS 1376614-99-1) as a system suitability standard or retention time marker in routine QC procedures to ensure batch-to-batch consistency and compliance with internal and regulatory specifications for the Ezetimibe RRS-enantiomer impurity .

Regulatory Submission Support

Employ a well-characterized sample of ent-Ezetimibe (CAS 1376614-99-1) with comprehensive documentation (e.g., Certificate of Analysis, MS, NMR) to support the chemistry, manufacturing, and controls (CMC) section of regulatory filings, specifically for demonstrating control of stereoisomeric impurities in generic Ezetimibe products [2].

Chiral Separation Method Development

Use ent-Ezetimibe (CAS 1376614-99-1) as a model compound for investigating and optimizing the chiral resolution of stereoisomers on polysaccharide-based chiral stationary phases, as demonstrated in the separation of Ezetimibe stereoisomers using a Chiralpak IC column [1].

Application
Selection Property
Validation Focus
Impurity profiling method development
Chiral discrimination capability
Selectivity and linearity for RRS-enantiomer
QC release testing
High-purity batch documentation
System suitability and retention time consistency
Regulatory submission support
USP-recognized identity
CoA and characterization data package
Chiral separation method development
Polysaccharide-based CSP compatibility
Resolution factor and peak symmetry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for ent-Ezetimibe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.